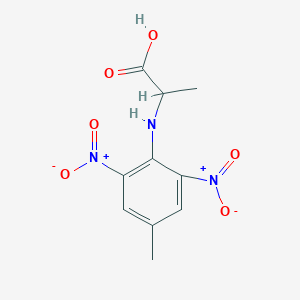

2-(4-Methyl-2,6-dinitroanilino)propanoic acid

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid involves several steps. One common method includes the nitration of 4-methylaniline to produce 4-methyl-2,6-dinitroaniline, which is then reacted with alanine under specific conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Análisis De Reacciones Químicas

2-(4-Methyl-2,6-dinitroanilino)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(4-Methyl-2,6-diaminoanilino)propanoic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(4-Methyl-2,6-dinitroanilino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate protein functions and signaling pathways .

Comparación Con Compuestos Similares

2-(4-Methyl-2,6-dinitroanilino)propanoic acid can be compared with other similar compounds such as:

2-(4-Methyl-2,6-diaminoanilino)propanoic acid: This compound has amino groups instead of nitro groups, leading to different chemical reactivity and biological activity.

2-(4-Methyl-2,6-dinitroanilino)butanoic acid: This compound has a butanoic acid moiety instead of a propanoic acid moiety, which affects its physical and chemical properties.

The uniqueness of this compound lies in its specific structural features and the presence of both nitro and anilino groups, which confer distinct reactivity and applications .

Actividad Biológica

2-(4-Methyl-2,6-dinitroanilino)propanoic acid, a compound often studied for its biological activities, has garnered attention due to its potential applications in agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C11H12N4O4 and a molecular weight of 252.24 g/mol. Its structure features a dinitroaniline moiety, which is significant for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of protein synthesis. It selectively alters ribosomal RNA (rRNA) synthesis in plants by inhibiting the initiation phase of protein synthesis. This results in an accumulation of pre-rRNA without affecting the synthesis of polyadenylated RNA .

Key Mechanisms:

- Inhibition of Protein Synthesis : The compound disrupts normal protein synthesis pathways, particularly in plant cells.

- Selective rRNA Processing : It impacts the processing of rRNA transcripts, leading to an accumulation of unprocessed forms .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antimicrobial Properties : The compound exhibits antimicrobial activity against certain bacterial strains. Its effectiveness may be attributed to its ability to inhibit protein synthesis in microbial cells.

- Herbicidal Effects : As a plant growth regulator, it has been shown to affect plant growth by interfering with normal metabolic processes. This makes it a candidate for use as a herbicide in agricultural settings.

- Toxicological Studies : Toxicity assessments reveal that the compound can be mutagenic under certain conditions, indicating potential risks associated with its use in agricultural applications .

Case Studies

Several studies have documented the effects of this compound:

- Study on Plant Cells : A study demonstrated that treatment with this compound led to significant changes in rRNA synthesis patterns in plant cells, suggesting its utility as a research tool for studying gene expression and regulation .

- Microbial Inhibition : Another investigation focused on the antimicrobial properties of the compound, revealing its effectiveness against specific pathogens. The study highlighted the potential for developing new antimicrobial agents based on this structure.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-(4-methyl-2,6-dinitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-5-3-7(12(16)17)9(8(4-5)13(18)19)11-6(2)10(14)15/h3-4,6,11H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHHRWRGJGLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.